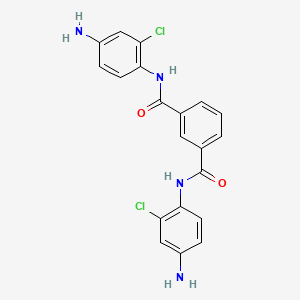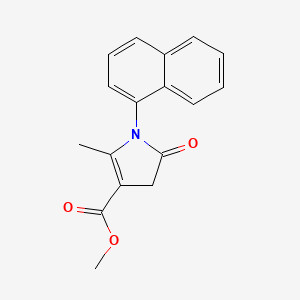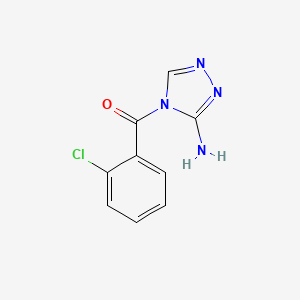![molecular formula C18H21NOS B5764013 4-[(3-phenylmethoxyphenyl)methyl]thiomorpholine](/img/structure/B5764013.png)
4-[(3-phenylmethoxyphenyl)methyl]thiomorpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(3-phenylmethoxyphenyl)methyl]thiomorpholine is an organic compound with a complex structure that includes a thiomorpholine ring substituted with a phenylmethoxyphenyl group
Preparation Methods
The synthesis of 4-[(3-phenylmethoxyphenyl)methyl]thiomorpholine typically involves multi-step organic reactions. One common synthetic route includes the reaction of thiomorpholine with a suitable benzyl halide derivative under basic conditions to introduce the phenylmethoxyphenyl group. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature, pressure, and the use of catalysts.
Chemical Reactions Analysis
4-[(3-phenylmethoxyphenyl)methyl]thiomorpholine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of thiols or other reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the thiomorpholine ring or the phenylmethoxyphenyl group, depending on the reaction conditions and reagents used.
Scientific Research Applications
4-[(3-phenylmethoxyphenyl)methyl]thiomorpholine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound may be studied for its potential biological activity, including its interactions with enzymes or receptors.
Medicine: Research may explore its potential therapeutic applications, such as its use in drug development for targeting specific molecular pathways.
Industry: It can be used in the production of specialty chemicals or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 4-[(3-phenylmethoxyphenyl)methyl]thiomorpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylmethoxyphenyl group may enhance its binding affinity to these targets, while the thiomorpholine ring can modulate its chemical reactivity. The exact pathways and molecular interactions depend on the specific application and context of its use.
Comparison with Similar Compounds
4-[(3-phenylmethoxyphenyl)methyl]thiomorpholine can be compared with other similar compounds, such as:
4-[(3-phenylmethoxyphenyl)methyl]piperidine: This compound has a piperidine ring instead of a thiomorpholine ring, which may result in different chemical reactivity and biological activity.
4-[(3-phenylmethoxyphenyl)methyl]morpholine: The morpholine ring in this compound can influence its solubility and interaction with molecular targets differently compared to the thiomorpholine ring.
The uniqueness of this compound lies in its specific structural features, which can impart distinct chemical and biological properties.
Properties
IUPAC Name |
4-[(3-phenylmethoxyphenyl)methyl]thiomorpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NOS/c1-2-5-16(6-3-1)15-20-18-8-4-7-17(13-18)14-19-9-11-21-12-10-19/h1-8,13H,9-12,14-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPTYMYCDWQKBSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1CC2=CC(=CC=C2)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
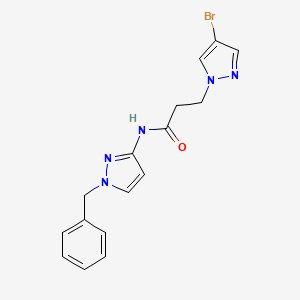
![3-{2-[(2-methylphenyl)amino]-1,3-thiazol-4-yl}-2H-chromen-2-one](/img/structure/B5763941.png)
![2-naphthalen-2-yloxy-N-[(E)-1-thiophen-2-ylethylideneamino]acetamide](/img/structure/B5763942.png)
methanethione](/img/structure/B5763945.png)
![(Z)-[AMINO(PYRIDIN-4-YL)METHYLIDENE]AMINO 2-CYCLOHEXYLACETATE](/img/structure/B5763962.png)
![5-isopropyl-6-methyl-3-phenyl-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B5763967.png)
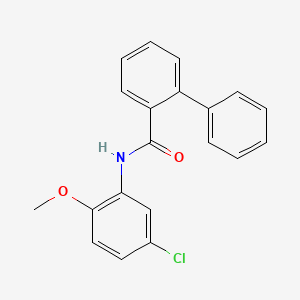
![N-(4-chlorophenyl)-4-oxa-1,3,5,7,10,11-hexazatricyclo[7.3.0.02,6]dodeca-2,5,7,9,11-pentaen-8-amine](/img/structure/B5763980.png)
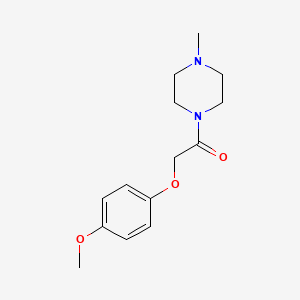

![N-(4,5,6,7,8,9,10,11,12,13-decahydrocyclododeca[d][1,3]thiazol-2-yl)propanamide](/img/structure/B5763997.png)
